molecular formula C19H30N2O6 B4143598 1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4143598
M. Wt: 382.5 g/mol
InChI Key: LELHCTPRDMYVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate is a chemical compound with the molecular formula C19H30N2O6. It is known for its unique structure, which includes an ethoxyphenoxy group, a propyl chain, and an ethylpiperazine moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NaOH, NH3). Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenoxy group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid in terms of its balance between hydrophobicity and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.C2H2O4/c1-3-18-11-13-19(14-12-18)10-7-15-21-17-9-6-5-8-16(17)20-4-2;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELHCTPRDMYVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=CC=C2OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.